molecular formula C26H31NO10 B1512315 Naltrexone-3-glucuronide CAS No. 76630-71-2

Naltrexone-3-glucuronide

カタログ番号 B1512315
CAS番号: 76630-71-2
分子量: 517.5 g/mol
InChIキー: KCSKQJYZSCIQRR-ODTDCTFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naltrexone-3-glucuronide is an impurity of Naltrexone . Naltrexone is used to treat alcohol dependence and prevent relapse of opioid dependence .


Synthesis Analysis

A series of naltrexone analogues were characterized for their ability to antagonize the effects of fentanyl in vitro utilizing a modified forskolin-induced cAMP accumulation assay . Synthesis of naltrexone analogues was prepared from commercially available naltrexone hydrochloride .


Molecular Structure Analysis

Naltrexone at the hMOR binding was bound by six hydrophobic residues at TM2 (A119), a loop connecting TM2-TM3 (W135), TM3 (M153), TM6 (W295 and I298), and TM7 (I324) .


Chemical Reactions Analysis

Glucuronidation of either an aliphatic or aromatic tertiary amine group in a molecule results in a quaternary ammonium–linked glucuronide metabolite . The presence of both the carboxylic acid group and cationic center in their structure imparts physiochemical properties .


Physical And Chemical Properties Analysis

The physicochemical properties of compounds have been used for more than a century to predict or estimate pharmacokinetic processes. The most well-known property is lipophilicity, often defined as the partition coefficient between octanol and water .

科学的研究の応用

1. Treatment of Substance Abuse and Alcohol Dependence

Naltrexone is known for its role in the treatment of heroin addiction and alcohol dependence. Clinical studies have demonstrated its effectiveness in reducing the craving and consumption of alcohol and opioids. For instance, research indicates that naltrexone can reduce alcohol consumption and craving in alcohol-dependent subjects (O’Malley et al., 2002). Another study revealed that naltrexone depot formulations showed promise in treating alcohol dependence (Kranzler et al., 2004).

2. Impact on Hepatic Function

Naltrexone's impact on hepatic function has been a subject of research, particularly its potential hepatotoxicity. A study monitoring liver transaminase levels in patients treated with naltrexone for up to 36 months found no significant change in hepatic function, suggesting its relative safety for chronic administration (Sax et al., 1994).

3. Neuropharmacological Applications

Research on naltrexone has explored its neuropharmacological effects, especially concerning its use in alcoholism. It has been investigated for its role in reducing relapses among alcoholics, indicating its potential in modifying neural network changes associated with substance dependence (Morris et al., 2017). Another study highlighted naltrexone's ability to facilitate learning and delay extinction in mice, suggesting its impact on cognitive processes (Kibaly et al., 2016).

4. Therapeutic Applications in Multiple Sclerosis

There is anecdotal evidence suggesting the effectiveness of low doses of naltrexone in treating multiple sclerosis (MS). It is proposed to act by reducing apoptosis of oligodendrocytes, potentially slowing the progression of MS (Agrawal, 2005).

5. Analytical and Pharmacokinetic Studies

Naltrexone has been the focus of pharmacokinetic studies, which are essential for understanding its metabolism and action. For example, a study developed a sensitive electrochemical sensor for determining naltrexone in pharmaceutical dosage forms and human plasma (Ghorbani-Bidkorbeh et al., 2010).

作用機序

Naltrexone is an opioid receptor antagonist and reduces the release of dopamine resulting from alcohol use, suppressing its rewarding effects .

Safety and Hazards

Naltrexone can cause serious side effects, including the risk of opioid overdose . It blocks the effects of opioid drugs . Naltrexone hydrochloride should not be used in children and adolescents under 18 years .

将来の方向性

The findings of a systematic review suggest the beneficial effects and safety of the NTX and XR-NTX for treating AUDs in PLH . Further studies are needed in the future to focus on the treatment of AUDs in people living with HIV .

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKQJYZSCIQRR-ODTDCTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997961
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naltrexone-3-glucuronide

CAS RN

76630-71-2
Record name Naltrexone 3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naltrexone-3-glucuronide
Reactant of Route 2
Naltrexone-3-glucuronide
Reactant of Route 3
Naltrexone-3-glucuronide
Reactant of Route 4
Naltrexone-3-glucuronide
Reactant of Route 5
Naltrexone-3-glucuronide
Reactant of Route 6
Naltrexone-3-glucuronide

Q & A

Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?

A1: While the study itself [] doesn't delve into the specific reasons for naltrexone-3-glucuronide's inactivity in this model, several hypotheses could be considered.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。